BenchChemオンラインストアへようこそ!

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide

Dopamine Receptor Ligands Medicinal Chemistry Structure-Activity Relationship

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide (CAS 72412-52-3) is a synthetic small molecule (molecular formula C₁₄H₂₂N₄O₂, molecular weight 278.35 g/mol) that combines a 2-methyl-4-methoxypyrimidine-5-carboxamide core with an N-(1-ethylpyrrolidin-2-yl)methyl side chain. The compound is supplied as a racemic mixture, with the individual (R)-(+)-enantiomer (CAS 84332-41-2) and (S)-(−)-enantiomer (CAS 72412-31-8) also available.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 72412-52-3
Cat. No. B14476502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide
CAS72412-52-3
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)C
InChIInChI=1S/C14H22N4O2/c1-4-18-7-5-6-11(18)8-16-13(19)12-9-15-10(2)17-14(12)20-3/h9,11H,4-8H2,1-3H3,(H,16,19)
InChIKeyYCQMGHOYAMJGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide (CAS 72412-52-3): Procurement-Relevant Structural and Physicochemical Baseline


N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide (CAS 72412-52-3) is a synthetic small molecule (molecular formula C₁₄H₂₂N₄O₂, molecular weight 278.35 g/mol) that combines a 2-methyl-4-methoxypyrimidine-5-carboxamide core with an N-(1-ethylpyrrolidin-2-yl)methyl side chain . The compound is supplied as a racemic mixture, with the individual (R)-(+)-enantiomer (CAS 84332-41-2) and (S)-(−)-enantiomer (CAS 72412-31-8) also available . It has been characterized as a succinate salt (1:1) with full NMR, FTIR, and UV-Vis spectral data deposited in the Wiley KnowItAll spectral libraries [1]. The computed partition coefficient (XLogP) is 1.1, indicating moderate lipophilicity, with 1 hydrogen bond donor and 5 hydrogen bond acceptors contributing to its physicochemical profile [2].

Why Generic Substitution of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide Is Not Supported by Current Evidence


Although the 1-ethylpyrrolidinylmethyl side chain appears in multiple dopamine D₂/D₃ receptor ligands (e.g., sulpiride, IBZM, FLA 981), the replacement of the benzamide core with a 4-methoxy-2-methylpyrimidine-5-carboxamide moiety represents a fundamental electronic and steric departure from established pharmacophores [1]. The pyrimidine ring introduces distinct hydrogen-bonding capacity, altered π-stacking geometry, and modified electron density at the carboxamide linkage compared to benzamide analogs, meaning that receptor binding affinity, selectivity, and off-target profiles cannot be extrapolated from the benzamide series [2]. Additionally, the availability of separate (R)- and (S)-enantiomers (CAS 84332-41-2 and 72412-31-8) highlights potential stereospecific pharmacological differences, making generic interchange between racemic and enantiopure forms unreliable without direct comparative data .

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide: Quantitative Differentiation Evidence Against Closest Comparators


Structural Differentiation: Pyrimidine Core vs. Benzamide Core in D₂/D₃ Receptor Ligands

The target compound replaces the classical benzamide ring of dopamine D₂/D₃ ligands such as sulpiride and IBZM with a 4-methoxy-2-methylpyrimidine-5-carboxamide core. In pyrimidine-based dopamine D₃ ligands described in US Patent 7,786,105, the pyrimidine nitrogen at position 1 and the substituted nitrogen at position 3 create a distinctive hydrogen-bond acceptor pattern that is absent in benzamide analogs, while the methoxy group at position 4 alters the electron density of the aromatic ring relative to the 2-methoxybenzamide motif [1] [2]. This structural difference is expected to affect both receptor affinity and selectivity, although no direct head-to-head pharmacological comparison between the target compound and a specific benzamide analog has been published.

Dopamine Receptor Ligands Medicinal Chemistry Structure-Activity Relationship

Enantiomeric Purity Options: Racemate vs. Single Enantiomers (R and S)

CAS 72412-52-3 corresponds to the racemic mixture, whereas the (R)-(+)-enantiomer is CAS 84332-41-2 and the (S)-(−)-enantiomer is CAS 72412-31-8 . In the benzamide series, stereochemistry critically determines D₂ vs. D₃ receptor selectivity: for example, (S)-(−)-sulpiride is a more potent D₂ antagonist than the (R)-(+)-enantiomer, and (S)-IBZM shows approximately 10-fold higher affinity for D₂ receptors than its (R)-counterpart in rat striatal membranes (Kᵢ = 0.43 nM vs. 4.8 nM) [1]. By class-level inference, the enantiomers of the target pyrimidine compound may exhibit similarly divergent pharmacological profiles, making enantiomeric specification a critical procurement parameter.

Chiral Chemistry Stereochemistry Dopamine Receptor Pharmacology

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile vs. Benzamide D₂ Ligands

The computed XLogP of the target compound is 1.1 [1], which is systematically lower than the typical logP/D range of 1.5–3.0 observed for clinically relevant benzamide D₂ ligands such as sulpiride (logP ≈ 1.2), amisulpride (logP ≈ 1.6), and raclopride (logP ≈ 2.5) [2]. Additionally, the target compound possesses 5 hydrogen bond acceptors (including two pyrimidine ring nitrogens) compared to 3–4 acceptors in typical ortho-methoxybenzamide ligands. The lower lipophilicity and higher hydrogen-bonding capacity of the pyrimidine series predict altered blood-brain barrier permeation and tissue distribution, which are critical determinants for CNS-targeted applications.

Physicochemical Properties Lipophilicity CNS Drug Design

Analytical Characterization: Availability of Fully Assigned Spectral Data as a Quality Assurance Asset

The target compound (as its succinate salt) has complete ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectra deposited in the Wiley KnowItAll spectral libraries, with the sample originating from the Delalande Research Center [1]. By contrast, many closely related pyrimidine-5-carboxamide analogs (e.g., N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-4-propoxy-5-pyrimidinecarboxamide, CAS 72412-07-8) lack comparable multi-technique spectral reference data in publicly accessible databases [2]. This spectral dataset provides an independent means for identity confirmation and purity assessment that is not uniformly available for in-class comparators.

Analytical Chemistry Quality Control Spectral Libraries

Evidence-Supported Application Scenarios for N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide


Structure-Activity Relationship (SAR) Exploration of Pyrimidine-Based Dopamine D₃ Receptor Ligands

Based on the pyrimidine core's structural differentiation from benzamide D₂/D₃ ligands established in Evidence 3.1, this compound is most appropriately deployed as a core scaffold for systematic SAR studies exploring the effect of pyrimidine substitution (methoxy, methyl, amino variants) on dopamine receptor subtype binding and selectivity [1]. The availability of both racemic and enantiopure forms (Evidence 3.2) enables stereochemical SAR investigations that can clarify whether pyrimidine-based ligands follow the same enantioselectivity pattern observed in the benzamide series.

Synthetic Methodology Development and Analytical Reference Standard

The compound's fully assigned NMR, FTIR, and UV-Vis spectral dataset (Evidence 3.4) makes it suitable as an analytical reference standard for synthetic chemistry groups developing new pyrimidine-5-carboxamide derivatives. The well-characterized succinate salt form provides a reproducible starting point for salt-screening studies and formulation development, supported by the physicochemical profile documented in Evidence 3.3 [2].

Comparative Physicochemical Profiling of CNS-Targeted Compound Libraries

The systematically lower lipophilicity (XLogP = 1.1) and distinct hydrogen-bonding profile relative to benzamide D₂ ligands (Evidence 3.3) position this compound as a useful comparator for CNS drug discovery programs seeking to evaluate how pyrimidine-for-benzene isosteric replacement affects permeability, solubility, and metabolic stability in a head-to-head fashion with structurally matched benzamide controls.

Chiral Chromatography Method Development and Enantiomeric Purity Assessment

Because the compound exists as three distinct CAS-registered forms (racemate, (R)-(+)-enantiomer, and (S)-(−)-enantiomer) with established stereochemical identity (Evidence 3.2), it can serve as a model system for developing chiral HPLC or SFC separation methods applicable to the broader class of N-(1-ethylpyrrolidinylmethyl)-substituted heteroaryl carboxamides.

Quote Request

Request a Quote for N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.